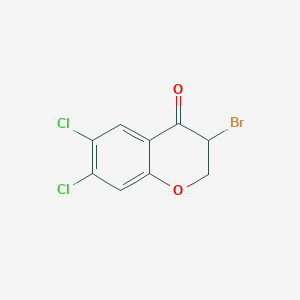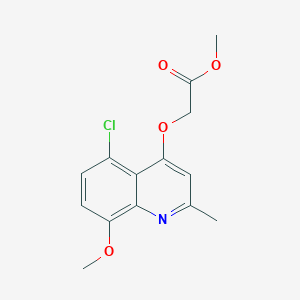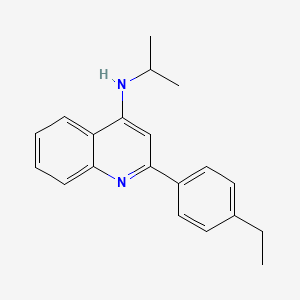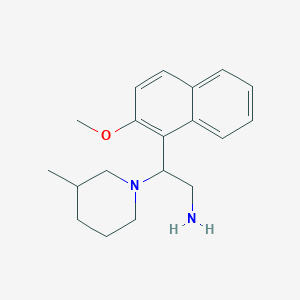
3-Bromo-6,7-dichlorochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6,7-dicloro-4-cromanonona es un compuesto heterocíclico con la fórmula molecular C9H5BrCl2O2. Es un derivado de la cromanonona, una estructura bicíclica que incluye un anillo de benceno fusionado con un anillo de dihidropirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo-6,7-dicloro-4-cromanonona típicamente implica la bromación y cloración de derivados de cromanonona. Un método común incluye la bromación de 6,7-dicloro-4-cromanonona utilizando bromo en presencia de un solvente adecuado como el ácido acético. La reacción se lleva a cabo a temperaturas controladas para garantizar una bromación selectiva en la posición deseada .
Métodos de producción industrial
La producción industrial de 3-Bromo-6,7-dicloro-4-cromanonona puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del compuesto. Además, el proceso de purificación puede involucrar técnicas de cristalización o cromatografía para obtener la pureza deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-6,7-dicloro-4-cromanonona se somete a varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden utilizar.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de cromanonona sustituidos, mientras que la oxidación y reducción pueden conducir a diferentes estados de oxidación del compuesto .
Aplicaciones Científicas De Investigación
3-Bromo-6,7-dicloro-4-cromanonona tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Sirve como un bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente en el desarrollo de medicamentos anticancerígenos y antimicrobianos.
Síntesis orgánica: El compuesto se utiliza como intermedio en la síntesis de moléculas más complejas, incluidos análogos de productos naturales y otros compuestos heterocíclicos.
Estudios biológicos: Los investigadores utilizan este compuesto para estudiar su actividad biológica y su potencial como compuesto principal para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-6,7-dicloro-4-cromanonona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede unirse e inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que lo convierte en un posible agente anticancerígeno .
Comparación Con Compuestos Similares
Compuestos similares
6,7-Dicloro-4-cromanonona: Carece del átomo de bromo pero comparte una estructura central similar.
3-Bromo-4H-croman-4-ona: Estructura similar pero sin los átomos de cloro.
Croman-4-ona: El compuesto padre sin ninguna sustitución de halógeno.
Singularidad
3-Bromo-6,7-dicloro-4-cromanonona es única debido a la presencia de átomos de bromo y cloro, que pueden influir significativamente en su reactividad química y actividad biológica. La combinación de estos halógenos puede mejorar el potencial del compuesto como intermedio versátil en síntesis orgánica y su eficacia en aplicaciones medicinales .
Propiedades
Fórmula molecular |
C9H5BrCl2O2 |
|---|---|
Peso molecular |
295.94 g/mol |
Nombre IUPAC |
3-bromo-6,7-dichloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-2,5H,3H2 |
Clave InChI |
MQIQMOQHNJSIAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC(=C(C=C2O1)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)


![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)


![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
